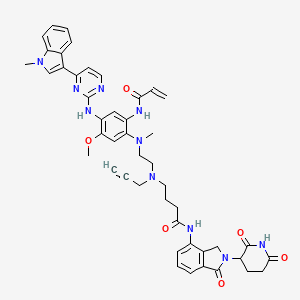

PROTAC EGFR degrader 7

CAS No.:

Cat. No.: VC16652442

Molecular Formula: C46H48N10O6

Molecular Weight: 836.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H48N10O6 |

|---|---|

| Molecular Weight | 836.9 g/mol |

| IUPAC Name | N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide |

| Standard InChI | InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60) |

| Standard InChI Key | MTMBWVDGSVDKJC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC |

Introduction

Molecular Design and Structural Features of PROTAC EGFR Degrader 7

PROTAC EGFR degrader 7 is a bifunctional small molecule engineered to recruit mutant EGFR to E3 ubiquitin ligases, thereby inducing its proteasomal degradation. The compound comprises three domains:

-

EGFR-binding moiety: Derived from gefitinib, a first-generation tyrosine kinase inhibitor (TKI), this segment targets the ATP-binding pocket of mutant EGFR variants, including exon 19 deletions and L858R mutations .

-

E3 ligase ligand: Early iterations of EGFR-targeting PROTACs, such as PROTAC3, utilized von Hippel–Lindau (VHL) ligands , while later variants like degrader 7 incorporated cereblon (CRBN)-recruiting ligands to broaden degradation efficacy .

-

Linker system: Degrader 7 employs a polyethylene glycol (PEG) linker to connect the EGFR and E3 ligase ligands. Comparative studies revealed that PEG linkers in compounds 7–8 resulted in suboptimal degradation compared to all-carbon linkers (e.g., compound 6) .

Structural optimization: While degrader 7 demonstrated moderate activity in reducing EGFR levels, its degradation efficacy was surpassed by analogs with longer carbon-based linkers (e.g., compound 10 with an eight-methylene chain) . This highlights the critical role of linker chemistry in ternary complex formation and degradation efficiency.

Biochemical and Cellular Efficacy Profiling

Downstream Signaling Inhibition

Comparative Analysis with Next-Generation PROTACs

The evolution of EGFR degraders is exemplified by the transition from PEG-based linkers (degrader 7) to optimized carbon chains (degraders 6 and 10). Key comparative data are summarized below:

| Parameter | Degrader 7 (PEG linker) | Degrader 6 (C9 linker) | Degrader 10 (C8 linker) |

|---|---|---|---|

| DC₅₀ (HCC-827) | 50 nM | 5 nM | 11 nM |

| Maximum Degradation | 60% | 95% | 90% |

| Hook Effect at 10 μM | Moderate | Minimal | Minimal |

| WT EGFR Sparing | Yes | Yes | Yes |

| In Vivo Bioavailability | Not tested | 32% F (mice) | 18% F (mice) |

Degrader 7’s limitations in efficacy and pharmacokinetics prompted the development of advanced analogs, underscoring the importance of linker optimization in PROTAC design.

Mechanism of Action and Resistance Considerations

-

E3 ligase downregulation: Reduced CRBN expression in cancer cells could impair degrader efficacy .

-

Compensatory pathway activation: Upregulation of MET or HER2 may sustain proliferative signaling despite EGFR degradation .

Future Directions and Therapeutic Implications

The trajectory of EGFR-targeted PROTACs suggests dual strategies for future development:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume